

Spectroscopic Data for 3-Pyridylacetonitrile: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3- Pyridylacetonitrile**, a versatile building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of **3-Pyridylacetonitrile** provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The proton NMR spectrum of **3-Pyridylacetonitrile** exhibits characteristic signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the acetonitrile moiety.



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.60	d	~4.8	H-6
~8.55	S	-	H-2
~7.80	dt	~7.8, 1.8	H-4
~7.35	dd	~7.8, 4.8	H-5
~3.80	S	-	-CH ₂ -

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data is typically acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data.[1]

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~150.5	C-6
~148.0	C-2
~136.0	C-4
~129.0	C-3
~123.5	C-5
~117.5	-C≡N
~22.0	-CH ₂ -

Note: Chemical shifts are referenced to the solvent peak.



Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3-Pyridylacetonitrile** shows characteristic absorption bands for its aromatic and nitrile functionalities.

Wavenumber (cm⁻¹)	Intensity	Functional Group Assignment
~3050	Medium	Aromatic C-H stretch
~2250	Strong	C≡N stretch (nitrile)
~1600, 1580, 1480, 1420	Medium to Strong	Aromatic C=C and C=N ring stretching
~1425	Medium	-CH ₂ - scissoring
~700-800	Strong	Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **3-Pyridylacetonitrile** provides information about its molecular weight and fragmentation pattern, aiding in its structural confirmation.

m/z	Relative Intensity (%)	Proposed Fragment Assignment
118	100	[M]+ (Molecular Ion)
117	~80	[M-H]+
91	~40	[M-HCN]+
78	~30	[C₅H₄N] ⁺ (Pyridyl cation)
51	~25	[C4H3]+



Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of **3-Pyridylacetonitrile** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹H NMR, standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay.

IR Spectroscopy

Sample Preparation: For a solid sample, a small amount of **3-Pyridylacetonitrile** is ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is first collected. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

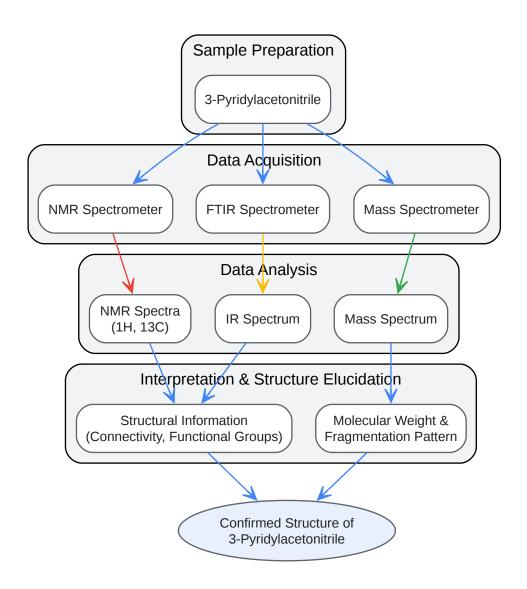
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for generating ions, where the sample molecules are bombarded with a high-energy electron beam.



Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3-Pyridylacetonitrile**.



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Caption: General workflow for spectroscopic analysis.



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